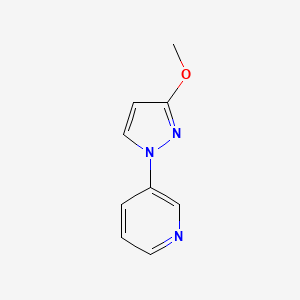

3-(3-Methoxy-1H-pyrazol-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3-(3-methoxypyrazol-1-yl)pyridine |

InChI |

InChI=1S/C9H9N3O/c1-13-9-4-6-12(11-9)8-3-2-5-10-7-8/h2-7H,1H3 |

InChI Key |

FAFLLEURDBPGBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN(C=C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 3 Methoxy 1h Pyrazol 1 Yl Pyridine and Its Analogs

Strategies for Constructing the Pyrazole (B372694) Ring System

The formation of the 3-methoxypyrazole core is a critical first step in the synthesis of the title compound. The most common and versatile methods rely on the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648).

Cyclization Reactions and Precursor Transformations

The classical Knorr pyrazole synthesis and its variations are the cornerstone for constructing the pyrazole ring. This typically involves the condensation of a β-dicarbonyl compound with hydrazine. For the synthesis of 3-methoxypyrazole, a key precursor is a 1,3-dicarbonyl compound bearing a methoxy (B1213986) group or a group that can be converted to a methoxy group.

A common starting material is 1,1,3,3-tetramethoxypropane (B13500), which serves as a protected form of malondialdehyde. The reaction of 1,1,3,3-tetramethoxypropane with hydrazine hydrate (B1144303) in the presence of an acid catalyst, such as hydrochloric acid, leads to the formation of the pyrazole ring. Subsequent methylation of the resulting pyrazolone (B3327878) or direct reaction pathways can yield 3-methoxypyrazole.

Another approach involves the use of β-ketoesters, such as methyl acetoacetate. While the reaction of β-ketoesters with hydrazine typically yields pyrazolones, modifications to the reaction conditions, such as the use of hydrazine salts, can lead to the formation of 3-alkoxypyrazoles, albeit sometimes in lower yields.

Table 1: Selected Precursors and Conditions for 3-Alkoxypyrazole Synthesis

| Precursor | Reagents | Conditions | Product |

| 1,1,3,3-Tetramethoxypropane | Hydrazine hydrate, HCl | Heating | 3-Methoxypyrazole (via intermediate) |

| Methyl acetoacetate | Hydrazine hydrochloride | Heating | 3-Methoxy-5-methylpyrazole |

| Diethyl 2-(ethoxymethylene)malonate | Hydrazine monohydrochloride | Heating | Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate |

Regioselectivity Considerations in Pyrazole Ring Formation

When using unsymmetrical 1,3-dicarbonyl precursors, the reaction with a substituted hydrazine can lead to the formation of two possible regioisomers. In the context of 3-(3-Methoxy-1H-pyrazol-1-yl)pyridine synthesis, the key is to control the regioselectivity of the initial pyrazole formation to ensure the methoxy group is at the 3-position.

The regiochemical outcome is influenced by several factors, including the nature of the substituents on the dicarbonyl compound, the reaction conditions (pH, solvent, temperature), and the steric and electronic properties of the hydrazine derivative. For the synthesis of 3-methoxypyrazole from an unsymmetrical precursor, careful control of these parameters is essential to favor the desired isomer. For instance, the reaction of a 1-alkoxy-1,3-diketone with hydrazine will preferentially lead to the 3-alkoxypyrazole due to the differential reactivity of the two carbonyl groups.

Strategies for Constructing the Pyridine (B92270) Moiety

Classical and Modern Pyridine Synthesis Approaches Relevant to the Compound

Classical methods for the synthesis of pyridines, such as the Hantzsch pyridine synthesis, involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia. However, for the preparation of simple 3-halopyridines, direct halogenation of pyridine is a more common approach.

The direct bromination of pyridine can be achieved using bromine in the presence of a Lewis acid like aluminum trichloride (B1173362) or by reacting pyridine with bromine in fuming sulfuric acid. These harsh conditions are often necessary to overcome the electron-deficient nature of the pyridine ring.

Similarly, 3-chloropyridine (B48278) can be synthesized by the direct chlorination of pyridine. Another method involves the reaction of pyrrole (B145914) with chloroform (B151607) in the presence of a base, which proceeds through a dichlorocarbene (B158193) intermediate and subsequent ring expansion.

Table 2: Synthesis of 3-Halopyridine Precursors

| Product | Starting Material | Reagents | Conditions |

| 3-Bromopyridine (B30812) | Pyridine | Bromine, Aluminum trichloride | Heating |

| 3-Bromopyridine | Pyridine | Bromine, 80-95% Sulfuric acid | 130-140°C |

| 3-Chloropyridine | Pyridine | Chlorine, Aluminum trichloride | Heating |

| 3-Chloropyridine | Pyrrole | Chloroform, Base | High Temperature |

Coupling and Derivatization Strategies for Pyrazole-Pyridine Linkage

The crucial step in the synthesis of this compound is the formation of the C-N bond between the pyridine and pyrazole rings. This is typically achieved through N-arylation reactions.

N-Arylation Reactions for Pyrazole-Pyridine Bond Formation

Transition metal-catalyzed cross-coupling reactions are the most effective methods for the N-arylation of pyrazoles with halopyridines. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation involves the reaction of a pyrazole with an aryl halide in the presence of a copper catalyst, often at high temperatures. The reaction of 3-methoxypyrazole with 3-bromopyridine using a copper(I) salt, such as copper(I) iodide (CuI), and a base, like potassium carbonate (K2CO3), in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can afford the desired product. The use of ligands, such as diamines or phenanthrolines, can often accelerate the reaction and allow for milder conditions. Research into the N-pyridylation of 3-alkoxypyrazoles has shown that this copper-catalyzed method can lead to the desired 3-alkoxy-1H-pyrazol-1-yl pyridine isomer, sometimes along with a smaller amount of the 5-alkoxy-1H-pyrazol-1-yl pyridine regioisomer. researchgate.netpasteur.fr

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction of 3-methoxypyrazole with 3-bromopyridine in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) can also yield this compound.

Table 3: Representative Conditions for N-Arylation of 3-Methoxypyrazole with 3-Bromopyridine

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Ullmann Condensation | CuI | 1,10-Phenanthroline | K2CO3 | DMF | 100-140 |

| Buchwald-Hartwig | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 80-110 |

| Buchwald-Hartwig | Pd(OAc)2 | BINAP | NaOtBu | Toluene | 80-110 |

Palladium-Catalyzed Cross-Coupling Methodologies for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including the this compound scaffold. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of substituents onto both the pyridine and pyrazole rings.

The Suzuki-Miyaura cross-coupling is a prominent method for C-C bond formation. For instance, a halogenated precursor, such as a bromo- or iodo-substituted pyrazolyl-pyridine, can be coupled with various aryl- or vinyl-boronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalytic systems include Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands like P(t-Bu)₃ or PCy₃. acs.org These reactions typically proceed under basic conditions, using aqueous sodium carbonate, for example, in a solvent like 1,4-dioxane (B91453) at elevated temperatures. acs.org The functionalization is not limited to the pyridine ring; 4-iodinated pyrazoles are also valuable building blocks for introducing new groups at the C4 position of the pyrazole moiety. researchgate.net

Buchwald-Hartwig amination, another key palladium-catalyzed reaction, is used for C-N bond formation. acs.org This reaction can be applied to introduce amino groups onto the aromatic rings of the core structure by coupling a halo-substituted derivative with a primary or secondary amine. The development of specialized ligands and pre-catalysts has made this transformation highly efficient and applicable to a broad range of substrates, including complex heterocyclic systems found in pharmaceuticals. acs.org

The functionalization of the pyridine ring can also be achieved through cascade reactions initiated by C-H activation. Palladium catalysts can mediate the arylation of C(sp³)–H bonds in alkyl groups attached to the pyridine ring, followed by an intramolecular C-N coupling to form new heterocyclic rings. mdpi.com While not a direct functionalization of the primary rings, this demonstrates the power of palladium catalysis in elaborating complex structures from simpler pyrazole-pyridine precursors.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Heteroaryl Halides This table is a representative example based on general findings for heteroaryl coupling reactions.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 55 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 85 |

| 3 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (6) | Cs₂CO₃ | Toluene | 80 | 92 |

| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 78 |

Multi-Component Reaction Approaches to Pyrazole-Pyridine Hybrids

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex heterocyclic systems like pyrazole-pyridine hybrids from simple starting materials in a single pot. nih.gov These strategies are valued for their operational simplicity and ability to rapidly generate molecular diversity. longdom.org

One common MCR approach involves the condensation of enaminones, an aldehyde (e.g., benzaldehyde), and a hydrazine derivative in the presence of a catalyst. longdom.org For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water with a catalytic amount of ammonium (B1175870) acetate (B1210297) can lead to the formation of pyrazole and pyrazolo[3,4-b]pyridine derivatives. longdom.org This method is environmentally friendly and often results in high yields with simple work-up procedures.

Another versatile MCR for constructing pyrazole-pyridine scaffolds is the reaction between an aniline (B41778) derivative, an aromatic aldehyde, and a pyrazolone. While some reported procedures using L-proline as a catalyst were later shown to produce bis-pyrazolyl-methanes instead of the expected pyrazolo[3,4-b]quinolines, the underlying principle of combining these three components remains a target for synthetic chemists. mdpi.com The successful synthesis of fully aromatic 1H-pyrazolo[3,4-b]quinolines has been achieved under different conditions, demonstrating the feasibility of this three-component strategy. mdpi.com

Furthermore, four-component reactions have been developed to create even more complex structures. The reaction of aldehydes, hydrazine hydrate, β-ketoesters, and an active methylene (B1212753) compound like malononitrile (B47326) can yield highly substituted pyrano[2,3-c]pyrazoles, which are structurally related to the pyrazole-pyridine core. nih.gov These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov

Table 2: Examples of Multi-Component Reactions for Pyrazole-Pyridine Synthesis

| Reaction Type | Components | Catalyst/Solvent | Product Type | Ref. |

|---|---|---|---|---|

| 3-Component | Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate / Water | Pyrazolo[3,4-b]pyridine | longdom.org |

| 3-Component | Aniline, Aromatic Aldehyde, Pyrazolone | Various | 1H-Pyrazolo[3,4-b]quinoline | mdpi.com |

| 4-Component | Aldehyde, Hydrazine, β-Ketoester, Malononitrile | Piperidine / Water | Pyrano[2,3-c]pyrazole | nih.gov |

Functional Group Interconversions and Post-Synthetic Modifications on the this compound Core

Post-synthetic modifications are crucial for fine-tuning the properties of the core molecule. These transformations allow for the alteration of existing functional groups to access analogs that may not be available through direct synthesis.

Introduction and Modification of Methoxy Groups

The 3-methoxy group on the pyrazole ring is a key feature of the target molecule. This group is typically introduced during the synthesis of the pyrazole ring itself, often by using a precursor that leads to a 3-hydroxy-1H-pyrazole (a pyrazolone). The hydroxyl group can then be converted to a methoxy group via an O-methylation reaction, commonly using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃ or NaH).

Conversely, the methoxy group can be modified. Cleavage of the methyl ether to reveal the corresponding 3-hydroxy-1H-pyrazole can be achieved using strong acids like HBr or Lewis acids such as BBr₃. This hydroxyl group can then serve as a handle for introducing other functionalities, such as different alkoxy groups or esters.

In a related transformation, a method has been developed for converting pyrimidines into pyrazoles where a methoxy group can be incorporated. This skeletal editing approach involves the triflylation of the pyrimidine (B1678525) ring followed by a hydrazine-mediated rearrangement, which can yield methoxypyrazole products. nih.gov This highlights that methoxy groups are well-tolerated in skeletal remodeling reactions and can be a part of the final functionalized pyrazole. nih.gov

Halogenation and Other Substitutions on Aromatic Rings

Halogenation provides a versatile entry point for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. The reactivity of the pyrazole and pyridine rings towards electrophilic halogenation differs significantly.

The pyrazole ring is relatively electron-rich and readily undergoes electrophilic substitution. Halogenation of N-substituted pyrazoles with reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) typically occurs regioselectively at the C4 position. researchgate.net The reaction is often performed under mild conditions, for example, using N-halosuccinimides in solvents like CCl₄ or water, and does not require a catalyst. researchgate.net If the C4 position is already substituted, halogenation can be directed to the C5 position, though this may require harsher conditions. researchgate.net

In contrast, the pyridine ring is electron-deficient and resistant to electrophilic aromatic substitution. Halogenation requires harsh conditions, such as using elemental halogens with strong Lewis or Brønsted acids at high temperatures, which limits functional group tolerance. nih.gov These reactions, when successful, tend to favor substitution at the 3-position. A more recent and milder approach involves a ring-opening/ring-closing strategy via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position of the pyridine ring under mild conditions. nih.gov

Isomerization and Tautomeric Studies

For this compound, the potential for tautomerism and isomerization is limited but important to consider.

Annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, is not possible for this compound. The substitution of the pyridyl group at the N1 position of the pyrazole ring prevents this equilibrium. mdpi.com

The precursor to 3-methoxypyrazoles is often a 3-hydroxypyrazole. Studies on N-substituted 3-hydroxypyrazoles have shown that they exist predominantly in the OH-form (1H-pyrazol-3-ol) rather than the keto-form (1,2-dihydro-3H-pyrazol-3-one) in both the solid state and in solution. mdpi.com This is a crucial consideration, as the subsequent methylation reaction locks the molecule into the 3-methoxy-1H-pyrazole structure. Therefore, isomers such as a 5-methoxy-1H-pyrazole or an N-methoxy pyrazolone are not expected to form under standard synthetic conditions.

Rotational isomerization, or atropisomerism, around the single bond connecting the pyridine C3 atom and the pyrazole N1 atom could be possible if there were significant steric hindrance from substituents at the positions ortho to the connecting bond (i.e., C2/C4 of the pyridine and C5 of the pyrazole). For the unsubstituted parent compound, the energy barrier to rotation is expected to be low, allowing for free rotation at room temperature.

Optimization of Reaction Conditions and Yield Enhancement for Compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its analogs. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, reaction temperature, and time.

In palladium-catalyzed cross-coupling reactions, the combination of the palladium source and the phosphine ligand is critical. For Suzuki couplings, catalysts generated from Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos or t-BuBrettPhos often give superior results, especially with challenging heteroaryl substrates. polyu.edu.hk The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, 1,4-dioxane) can also have a profound impact on reaction efficiency.

For multi-component reactions, catalyst screening is equally important. In the synthesis of pyrazolo[3,4-b]pyridines, changing the catalyst from a simple acid to a specific organocatalyst can alter the reaction pathway and yield. mdpi.com Solvent choice is also a key factor; for example, conducting MCRs in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) can improve the reaction profile and simplify purification. longdom.org

The following table illustrates a typical optimization process for a synthetic step, showing how systematic variation of parameters can lead to improved product yields.

Table 3: Optimization of a Palladium-Catalyzed C-N Coupling Reaction This table is a representative example based on general findings in the literature.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOt-Bu | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 68 |

| 3 | Pd₂(dba)₃ (1) | Xantphos (1.5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 |

| 4 | Pd₂(dba)₃ (1) | Xantphos (1.5) | K₃PO₄ | 1,4-Dioxane | 110 | 79 |

| 5 | Pd₂(dba)₃ (1) | Xantphos (1.5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 |

| 6 | Pd₂(dba)₃ (1) | Xantphos (1.5) | Cs₂CO₃ | 1,4-Dioxane | 80 | 52 |

Advanced Structural Characterization and Spectroscopic Analysis of 3 3 Methoxy 1h Pyrazol 1 Yl Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For derivatives of 3-(3-Methoxy-1H-pyrazol-1-yl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides definitive assignments of all proton, carbon, and nitrogen atoms.

The 1H NMR spectrum of pyrazole (B372694) derivatives provides initial evidence for the successful synthesis and purity of the compound. mdpi.com The chemical shifts are influenced by the electronic environment of each proton. For a compound like this compound, distinct signals are expected for the protons on both the pyridine (B92270) and pyrazole rings, as well as the methoxy (B1213986) group. The protons on the pyridine ring typically appear in the aromatic region, with their specific shifts dependent on their position relative to the nitrogen atom and the pyrazole substituent. ipb.pt Similarly, the pyrazole ring protons have characteristic chemical shifts. mdpi.com The methoxy group protons are expected to appear as a sharp singlet in the upfield region.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | ~8.5-8.6 | d |

| Pyridine H-4 | ~7.9-8.2 | ddd |

| Pyridine H-5 | ~7.3-7.5 | dd |

| Pyridine H-6 | ~8.4-8.5 | dd |

| Pyrazole H-4 | ~6.0-6.3 | d |

| Pyrazole H-5 | ~7.8-8.0 | d |

| Methoxy (-OCH3) | ~3.8-4.1 | s |

The 13C NMR spectrum complements the 1H NMR data, providing information about the carbon skeleton. The chemical shifts of carbon atoms in heterocyclic systems are sensitive to the presence of heteroatoms and substituents. ipb.pt The carbonyl carbon of a methoxy group typically resonates at a characteristic downfield shift. mdpi.com

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~148-150 |

| Pyridine C-3 | ~135-138 |

| Pyridine C-4 | ~123-125 |

| Pyridine C-5 | ~130-134 |

| Pyridine C-6 | ~145-147 |

| Pyrazole C-3 | ~158-162 |

| Pyrazole C-4 | ~95-98 |

| Pyrazole C-5 | ~140-142 |

| Methoxy (-OCH3) | ~54-56 |

15N NMR spectroscopy offers direct insight into the electronic structure of the nitrogen atoms within the heterocyclic rings. In pyrazole systems, two distinct nitrogen environments exist: a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2). nih.gov These nitrogens resonate at significantly different chemical shifts, allowing for their unambiguous assignment. For instance, in related pyrano[2,3-c]pyrazol-4(2H)-one systems, the N-2 "pyrrole-like" nitrogen resonates around -167 ppm, while the N-1 "pyridine-like" nitrogen appears near -117 ppm. mdpi.com

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks within the pyridine and pyrazole rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, confirming the C-H framework. More advanced techniques like the Heteronuclear Multiple Bond Correlation (HMBC) experiment are vital for elucidating the complete molecular structure. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and, critically, for establishing the connectivity between the pyridine ring, the pyrazole ring, and the methoxy group. mdpi.com For example, an HMBC correlation between the pyrazole H-5 proton and the pyridine C-3 carbon would confirm the attachment point between the two rings. Similarly, NOESY experiments can reveal through-space proximity of protons, confirming stereochemical details. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C9H9N3O), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]+ at an m/z value corresponding to its exact mass (176.0818). rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The stability of the pyrazole and pyridine rings suggests that fragmentation may involve the loss of the methoxy group or cleavage at the bond connecting the two heterocyclic rings. The loss of one of the pyrazole ligands has been observed as a plausible fragmentation pathway in related tris(pyrazolyl)methane complexes. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound derivatives would display several key absorption bands.

| Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch (Methoxy) | 2850-2960 |

| C=N and C=C Ring Stretching | 1500-1615 |

| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) |

| Aromatic C-H Bending (Out-of-plane) | 750-850 |

The presence of bands corresponding to aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and the characteristic C-O stretching of the aryl ether (methoxy group) would confirm the compound's structural features. mdpi.comrsc.org

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. For related pyrazolyl-pyridine compounds, X-ray analysis has shown that the two rings are often nearly coplanar, with small dihedral angles between them. nih.gov For example, in 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine, one phenyl ring is nearly coplanar with the pyrazole ring, while the other is significantly twisted due to steric hindrance. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org Techniques such as circular dichroism (CD) and optical rotation (OR) are essential for determining the enantiomeric purity and absolute configuration of chiral compounds. saschirality.orgcas.cz

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, this section would be applicable to its chiral derivatives, for instance, if a stereocenter were introduced in a substituent on either ring. In such cases, chiroptical spectroscopy, in conjunction with quantum chemical calculations, could be used to assign the absolute configuration of the enantiomers. saschirality.org

Computational Chemistry and Theoretical Investigations of 3 3 Methoxy 1h Pyrazol 1 Yl Pyridine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govnih.gov By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 3-(3-Methoxy-1H-pyrazol-1-yl)pyridine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Different conformations, arising from the rotation around single bonds, such as the bond connecting the pyridine (B92270) and pyrazole (B372694) rings and the C-O bond of the methoxy (B1213986) group, would be explored to identify the global minimum energy conformer. These calculations are often performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). rsc.org

Table 1: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-N (Pyridine-Pyrazole) | 1.42 |

| C-O (Methoxy) | 1.36 | |

| O-CH3 (Methoxy) | 1.43 | |

| Bond Angle (°) | C-N-N (Pyridine-Pyrazole) | 118.5 |

| C-O-C (Methoxy) | 117.0 | |

| Dihedral Angle (°) | Pyridine-Pyrazole | 25.0 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. jcsp.org.pkiaea.org A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed over the pyridine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of both the pyridine and pyrazole rings, as well as the oxygen atom of the methoxy group, are expected to be regions of high electron density and thus negative electrostatic potential.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). mdpi.com These theoretical predictions can be correlated with experimental data to confirm the molecular structure and aid in the assignment of spectral peaks. mdpi.com For instance, the calculated ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimentally obtained spectra to validate the proposed structure. Similarly, the calculated vibrational frequencies can help in assigning the various vibrational modes observed in the IR and Raman spectra.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid state and in solution. researchgate.net Computational methods like Hirshfeld surface analysis and energy framework analysis can be used to quantify and visualize these interactions. iucr.orgnih.gov For this compound, potential intermolecular interactions include hydrogen bonding (if suitable donors and acceptors are present in the environment), π-π stacking between the aromatic pyridine and pyrazole rings, and van der Waals forces. mdpi.com Understanding these interactions is important for predicting crystal packing and other macroscopic properties.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the reaction pathway can be elucidated, and the activation energy can be determined. This information is invaluable for understanding the kinetics and thermodynamics of a reaction. For example, if this molecule were to undergo an electrophilic substitution reaction, computational methods could be used to predict the most likely site of attack and the structure of the transition state.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in modern drug discovery and materials science. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For analogues of this compound, these in-silico techniques offer a pathway to predict the efficacy and characteristics of novel derivatives, thereby guiding synthetic efforts toward compounds with enhanced potential.

The core principle of QSAR/QSPR lies in the hypothesis that the structural features of a molecule, quantified by molecular descriptors, determine its activity and properties. By analyzing a dataset of compounds with known activities or properties, a predictive model can be constructed.

Research on pyrazole and pyridine derivatives has demonstrated the utility of QSAR and QSPR modeling in various applications. For instance, studies on pyrazole pyridine carboxylic acid derivatives have employed 4D-QSAR methods to identify pharmacophores and predict biological activity. nih.gov In one such study, a model with high predictive power was developed, indicating a strong correlation between the calculated molecular fields and the observed biological effects. nih.gov

Similarly, DFT-based QSAR studies have been conducted on substituted pyridine-pyrazole derivatives to predict their performance as corrosion inhibitors. electrochemsci.org These investigations revealed that electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO), play a crucial role in their inhibitory efficiency. electrochemsci.org The insights gained from these models can be extrapolated to design analogues of this compound with tailored electronic features for specific applications.

The development of a robust QSAR or QSPR model involves several key steps:

Dataset Selection: A diverse set of analogues of this compound with accurately measured biological activities or physicochemical properties is required.

Molecular Descriptor Calculation: A wide range of descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the activity or property.

Model Validation: The predictive ability of the model is rigorously assessed using internal and external validation techniques to ensure its reliability.

The application of QSAR and QSPR modeling to analogues of this compound can accelerate the discovery of new chemical entities with desired biological or material properties. For example, QSAR models could predict the antimicrobial or anti-inflammatory potential of novel derivatives, while QSPR models could forecast properties like solubility, stability, and bioavailability.

Below are interactive data tables summarizing findings from representative QSAR studies on related pyrazole-pyridine structures, illustrating the types of descriptors used and the predictive performance of the models.

Table 1: Example of a 4D-QSAR Study on Pyrazole Pyridine Carboxylic Acid Derivatives nih.gov

| Parameter | Value |

| Number of Compounds | 86 |

| Method | Electron Conformational-Genetic Algorithm |

| Quantum Chemical Level | HF/6-311 G** |

| R² (training set) | 0.889 |

| q² (cross-validation) | 0.839 |

| Standard Error (training) | 0.066 |

| External Validation (q² ext) | 0.750 - 0.824 |

This table showcases the statistical robustness of a 4D-QSAR model developed for a series of pyrazole pyridine derivatives, indicating a high level of predictivity.

Table 2: Key Molecular Descriptors in a DFT-based QSAR Study of Pyridine-Pyrazole Derivatives as Corrosion Inhibitors electrochemsci.org

| Descriptor | Description | Influence on Activity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values correlate with increased inhibition efficiency. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values are associated with better performance. |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | A smaller energy gap can indicate higher reactivity and better inhibition. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences the adsorption of the inhibitor on the metal surface. |

| Global Hardness (η) | Resistance to deformation of the electron cloud | A parameter related to the stability and reactivity of the molecule. |

This table highlights the quantum chemical descriptors that were found to be significant in predicting the corrosion inhibition efficiency of pyridine-pyrazole derivatives.

By leveraging the principles and methodologies of QSAR and QSPR, researchers can systematically explore the chemical space around the this compound scaffold, leading to the rational design of new compounds with optimized characteristics.

Coordination Chemistry and Metal Complexation of Pyrazolylpyridine Ligands

Ligand Design Principles and Coordination Modes of 3-(3-Methoxy-1H-pyrazol-1-yl)pyridine with Transition Metals

Ligand Design: this compound is designed as a bidentate, N,N'-chelating ligand. The fundamental design involves two nitrogen donor atoms positioned to form a stable five-membered chelate ring with a central metal ion. The key structural features include:

Pyridine (B92270) Ring: The nitrogen atom of the pyridine ring serves as a primary coordination site.

Pyrazolyl Ring: The pyrazole (B372694) ring is attached to the pyridine at the 3-position. Coordination occurs through the nitrogen atom at the 2-position of the pyrazole ring (the "pyridine-like" nitrogen), which possesses a lone pair of electrons not involved in the aromatic system. nih.gov

Methoxy (B1213986) Group (-OCH₃): The methoxy group is located at the 3-position of the pyrazole ring. As an electron-donating group, it increases the electron density on the pyrazole ring system. This electronic effect enhances the σ-donor ability (basicity) of the coordinating pyrazole nitrogen, leading to a stronger ligand field around the metal center compared to its unsubstituted analogue. The ability to tune the electronic properties of the ligand through such substituents is a core principle in designing complexes with specific functions. researchgate.net

Coordination Modes: The primary coordination mode for this compound is as a bidentate chelating ligand, forming a [M(Npy)(Npz)] arrangement. When reacting with transition metals that favor octahedral geometry, such as iron(II) or cobalt(II), three of these bidentate ligands can coordinate to a single metal center, resulting in a homoleptic complex with the general formula [M(L)₃]ⁿ⁺. Alternatively, it can form heteroleptic complexes where other ligands occupy the remaining coordination sites.

Synthesis and Characterization of Metal Complexes

Synthesis: The synthesis of metal complexes with this compound typically follows standard coordination chemistry procedures. A common method involves the direct reaction of the ligand with a hydrated metal salt in a suitable solvent. For example, an iron(II) complex could be synthesized by reacting three equivalents of the ligand with one equivalent of iron(II) tetrafluoroborate (B81430) hexahydrate (Fe(BF₄)₂·6H₂O) in a solvent such as acetonitrile (B52724) or methanol (B129727) at room temperature or with gentle heating. iucr.orgnih.gov The resulting complex can then be isolated as a precipitate, often by the slow evaporation of the solvent or the addition of a less-polar co-solvent.

Characterization: A comprehensive characterization of the synthesized metal complexes is essential to confirm their structure and purity. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes, confirming the ligand's coordination to the metal.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine and pyrazole rings upon coordination, particularly the C=N and C=C stretching modes, can be observed.

Elemental Analysis: This technique confirms the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, and nitrogen. researchgate.net

Mass Spectrometry: Provides information on the mass-to-charge ratio of the complex ion, confirming its molecular weight.

Spectroscopic and Magnetic Properties of Metal-Pyrazolylpyridine Complexes

The electronic and magnetic properties of complexes containing this compound are dictated by the choice of the central metal ion and the resulting coordination environment.

Spectroscopic Properties:

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about d-d transitions of the metal center and ligand-to-metal charge transfer (LMCT) bands. For an iron(II) complex, the ligand field strength determines whether the complex is high-spin or low-spin, which is reflected in its electronic spectrum.

NMR Spectroscopy: For paramagnetic complexes, ¹H NMR spectra exhibit broad, shifted signals due to the influence of the unpaired electrons on the metal center.

Magnetic Properties: The magnetic properties of transition metal complexes are of significant interest, particularly for applications in molecular magnetism and spin-crossover materials. For an octahedral iron(II) complex (a d⁶ ion), the spin state is determined by the magnitude of the ligand field splitting energy (Δo) relative to the spin-pairing energy (P).

High-Spin (HS) State: If Δo < P, the electrons will occupy the t₂g and e_g orbitals to maximize spin multiplicity (S=2). HS Fe(II) complexes are paramagnetic.

Low-Spin (LS) State: If Δo > P, the electrons will fill the lower-energy t₂g orbitals first, resulting in a diamagnetic state (S=0).

The ligand this compound, with its two nitrogen donor atoms, is expected to generate a moderately strong ligand field. The presence of the electron-donating methoxy group would increase the ligand field strength, pushing it closer to the point where the HS and LS states are close in energy. This makes such ligands prime candidates for creating spin-crossover (SCO) complexes. bohrium.com

Below is a table showing representative data that would be expected from the characterization of a hypothetical spin-crossover iron(II) complex of this ligand.

| Property | Low-Spin (LS) State | High-Spin (HS) State |

| Spin State (S) | 0 | 2 |

| Temperature | Low Temperature | High Temperature |

| Avg. Fe-N Bond Length | ~1.95 Å | ~2.18 Å |

| Coordination Geometry | Distorted Octahedral | More Distorted Octahedral |

| Magnetic Moment (μB) | ~0 | ~5.2 |

| Color | Deep Red/Violet | Yellow/Colorless |

This table is illustrative and based on typical values for related Fe(II)-N₆ spin-crossover complexes. iucr.orgnih.govnih.gov

Application of Complexes in Catalysis

Metal complexes based on pyrazole and pyridine ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.net The stable chelation and tunable electronic properties of pyrazolylpyridine ligands make them attractive for catalytic applications. While specific catalytic studies on complexes of this compound are not widely reported, their potential can be inferred from related systems.

Potential catalytic applications include:

Carbon-Carbon Coupling Reactions: Palladium complexes with N-donor ligands are extensively used in cross-coupling reactions like the Suzuki-Miyaura reaction. The stability and solubility imparted by pyrazolylpyridine ligands can be beneficial. researchgate.net

Oxidation Reactions: Iron, manganese, and ruthenium complexes are known to catalyze oxidation reactions. The electronic properties of the ligand can be tuned to modulate the redox potential of the metal center, thereby influencing catalytic activity.

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with pyrazole-containing ligands have shown activity in hydrogenation and dehydrogenation reactions, including the conversion of formic acid to hydrogen. nih.gov

The this compound ligand offers a platform where steric and electronic properties can be systematically modified to optimize catalyst performance for a target reaction.

Supramolecular Assembly and Material Science Applications (e.g., Spin Crossover Materials)

Supramolecular Assembly: In the solid state, metal complexes of this compound can self-assemble into higher-order structures through various non-covalent interactions. These interactions, which include π-π stacking between the aromatic pyridine and pyrazole rings and hydrogen bonding (if solvent molecules or suitable counter-ions are present), are fundamental to crystal engineering. mdpi.comresearchgate.net The way these individual complex molecules pack in the crystal lattice can significantly influence the bulk properties of the material, such as magnetic cooperativity.

Spin Crossover (SCO) Materials: The most prominent material science application for iron(II) complexes of pyrazolylpyridine ligands is in the field of spin crossover materials. bohrium.comresearchgate.net SCO compounds are molecular switches that can change their spin state (and thus their magnetic and optical properties) in response to external stimuli like temperature, pressure, or light.

The suitability of an iron(II) complex for SCO depends on its ligand field strength being close to the spin-pairing energy. Ligand design is therefore critical. The electron-donating methoxy group in this compound increases the ligand field strength, which can be used to tune the spin transition temperature (T₁/₂) of the resulting complex. By making subtle modifications to the ligand structure, it is possible to engineer materials where the spin transition occurs near room temperature and exhibits hysteresis (a memory effect), which are key requirements for practical applications in:

Molecular Sensors: Detecting changes in temperature or pressure.

Data Storage: Using the two distinct spin states to represent binary data.

Displays: Utilizing the color change that often accompanies the spin transition. nih.gov

The study of such complexes contributes to the rational design of functional molecular materials with switchable properties. mdpi.com

Diverse Applications Beyond Pharmacological Research

Applications in Materials Science

The unique electronic properties conferred by the combination of the electron-rich pyrazole (B372694) and electron-deficient pyridine (B92270) rings make this scaffold a promising candidate for various materials science applications. The conjugated π-system, coupled with the potential for donor-acceptor interactions, is a key feature for developing novel functional materials.

Fluorescent and Luminescent Materials

While specific photophysical data for 3-(3-Methoxy-1H-pyrazol-1-yl)pyridine is not extensively documented in publicly available research, the broader class of pyrazole and pyrazolyl-pyridine derivatives is well-regarded for its fluorescent and luminescent properties. googleapis.comgreyb.comgoogleapis.com The intrinsic electronic structure of these compounds, often featuring intramolecular charge transfer (ICT) characteristics, makes them suitable as fluorophores. greyb.comgoogleapis.com

The fluorescence of these materials arises from the de-excitation of electrons from an excited state, a process that can be finely tuned by chemical modification. For instance, the introduction of substituents like the methoxy (B1213986) group (-OCH₃) can alter the electron density of the pyrazole ring, thereby influencing the energy levels of the molecular orbitals and, consequently, the emission wavelength and quantum yield. googleapis.com Derivatives of the pyrazolyl-pyridine scaffold have been incorporated into more complex systems, including boron(III) complexes, which exhibit strong luminescence and large Stokes shifts, properties desirable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. googleapis.com

To illustrate the luminescent potential of this class of compounds, the table below summarizes the photophysical properties of representative pyrazole-based derivatives.

Table 1: Photophysical properties of selected pyrazole and pyrazoline derivatives, demonstrating the luminescent potential of the general scaffold.

Non-linear Optics (NLO) Applications

Organic molecules with significant third-order non-linear optical (NLO) properties are crucial for the development of advanced photonic devices, including optical switches and data storage systems. The key molecular requirement for a high NLO response is an extended π-conjugated system featuring electron donor and acceptor groups, which facilitates intramolecular charge transfer. nih.gov

The this compound structure contains these essential features: the methoxy-substituted pyrazole can act as an electron-donating moiety, while the pyridine ring serves as an electron-accepting group. This inherent "push-pull" nature suggests its potential as a chromophore for NLO applications. Research on related pyrazoline derivatives has demonstrated their significant NLO properties, which can be measured using techniques like the Z-scan method to determine parameters such as the non-linear refractive index (n₂) and the third-order electronic susceptibility (χ⁽³⁾). organic-chemistry.org

While specific NLO measurements for this compound are not readily found, studies on analogous compounds underscore the promise of this molecular framework. The table below presents NLO data for related pyrazoline derivatives, which share a similar heterocyclic core.

Table 2: Non-linear optical properties of selected pyrazoline derivatives, indicating the NLO potential of the pyrazole-based heterocyclic systems.

Organic Semiconductors and Dopants

One of the most significant applications for the pyrazolyl-pyridine scaffold is in the field of organic electronics, particularly as ligands in metal complexes used for doping organic semiconductors. Chemical doping is a critical strategy for enhancing the charge-transport properties of these materials, which are essential components of devices like OLEDs and solar cells.

A structurally analogous compound, Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) (often denoted as FK102), has been successfully employed as a p-type dopant for the widely used hole transport material (HTM) 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD). google.compsu.edu In this application, the cobalt(III) complex acts as an oxidizing agent, creating holes in the spiro-OMeTAD layer and thereby increasing its conductivity and hole mobility. This enhanced charge transport leads to significant improvements in the power conversion efficiency (PCE) of perovskite and dye-sensitized solar cells. researchgate.netgoogle.com

The this compound molecule represents a functionalized version of the ligand used in these cobalt complexes. The methoxy group, being electron-donating, can modulate the electronic properties of the ligand, which in turn influences the redox potential of the resulting metal complex. This tunability is crucial for optimizing the doping efficiency with different semiconductor hosts. Research has shown that doping spiro-OMeTAD with the FK102 complex can dramatically improve device performance.

Table 3: Performance enhancement of solar cells using a pyrazolyl-pyridine based cobalt complex as a p-type dopant for the hole transport material spiro-OMeTAD.

Applications in Agrochemicals and Crop Protection

The pyrazole and pyridine rings are independently recognized as "privileged" structures in agrochemical research, appearing in a wide array of commercial herbicides, fungicides, and insecticides. The combination of these two heterocycles in a single molecule, such as this compound, creates a scaffold with significant potential for discovering new crop protection agents.

While the target compound itself is not listed as a commercial pesticide, its structural isomers and close analogues are key components or intermediates in the synthesis of active ingredients. For example, patents describe the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine as a crucial intermediate for preparing a class of potent insecticides and fungicides. googleapis.compsu.edu These final products often feature further substitution on the pyrazole ring, but the core 1-(pyridin-3-yl)-1H-pyrazole structure is essential for their biological activity.

Furthermore, patent literature frequently utilizes Markush structures, which are generalized chemical formulas that cover a vast number of related compounds, to claim new inventions. greyb.comnus.edu.sg It is common for scaffolds like "(alkoxy-pyrazol-1-yl)pyridine" to be included within the scope of these patents, protecting a range of potential agrochemical candidates. nih.govacs.org For instance, a patent for novel 3-methoxypyrazole amide compounds with insecticidal activity highlights the utility of the methoxy-pyrazole moiety in designing new pest control agents. acs.org This indicates that this compound is a valuable building block within a chemically relevant space for agrochemical discovery.

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Beyond its potential direct applications, this compound serves as a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing two distinct heterocyclic rings with multiple reaction sites, allows for the construction of more complex molecular architectures.

The compound is particularly useful for synthesizing fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines. organic-chemistry.orgresearchgate.netgoogle.comnih.gov These fused systems are themselves important scaffolds in materials science and medicinal chemistry. The synthesis often involves the transformation of the pyridine ring or the use of the pyrazole nitrogen atoms to build a new fused ring. For example, N-aminopyridinium ylides, which can be derived from pyrazolyl-pyridines, undergo cycloaddition reactions to form pyrazolo[1,5-a]pyridine (B1195680) architectures. researchgate.net

The utility of the closely related intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, in the multi-step synthesis of patented pesticides underscores the importance of this scaffold. googleapis.com In a typical synthetic sequence, this intermediate undergoes further reactions, such as nitration, reduction, and amidation, to yield the final, biologically active molecule. The methoxy group in this compound offers a different type of reactivity compared to a chloro group, potentially serving as a directing group or a site for demethylation to reveal a hydroxyl group for further functionalization.

The commercial availability of this compound from various chemical suppliers confirms its role as a ready-to-use intermediate for research and development in both academic and industrial settings.

Future Research Directions and Translational Perspectives for 3 3 Methoxy 1h Pyrazol 1 Yl Pyridine

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyrazole (B372694) and its derivatives is a cornerstone of heterocyclic chemistry, with future efforts increasingly focused on environmentally conscious and efficient methods. nih.govias.ac.in Traditional syntheses often involve organic solvents that are not environmentally friendly. tandfonline.com Consequently, the development of "green" chemistry approaches is a major priority.

Future research will likely emphasize:

One-Pot, Multicomponent Reactions (MCRs): These reactions, where multiple reactants are combined in a single vessel to form a complex product, are gaining attention for their efficiency, reduced waste, and operational simplicity. researchgate.netresearchgate.net MCRs are particularly suitable for creating diverse libraries of pyrazole-pyridine hybrids for screening.

Green Catalysts and Solvents: The use of benign catalysts, biodegradable composites, and environmentally friendly solvents like water is a key trend. nih.govrsc.org Research into solvent-free reaction conditions, potentially using techniques like microwave or ultrasound assistance, aims to further reduce the environmental impact and increase energy efficiency. tandfonline.comrsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. researchgate.net This approach minimizes waste and enhances the sustainability of the chemical process. A novel strategy has been developed for synthesizing pyrazolo[3,4-b]pyridine scaffolds through a sequential opening/closing cascade of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, providing an effective method for building these important molecular frameworks. nih.gov

| Synthetic Approach | Key Features | Future Research Focus |

| Multicomponent Reactions (MCRs) | High efficiency, operational simplicity, reduced waste. researchgate.net | Designing novel MCRs to access new pyrazole-pyridine scaffolds. |

| Green Catalysis | Use of eco-friendly catalysts (e.g., nanosilica supported). researchgate.net | Development of reusable and highly active green catalysts. |

| Alternative Energy Sources | Microwave and ultrasound-assisted synthesis. rsc.org | Optimization of energy-efficient techniques for scalability. |

| Sustainable Solvents | Use of water or solvent-free conditions. tandfonline.comrsc.org | Exploring deep eutectic solvents and other green media. |

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry has become an essential tool in modern drug discovery and material science, enabling the prediction of molecular properties and guiding synthetic efforts. eurasianjournals.com For pyrazole-pyridine derivatives, advanced computational studies are crucial for accelerating the development of new compounds with desired characteristics.

Key areas for future computational research include:

Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity and interaction of pyrazole-pyridine hybrids with specific biological targets, such as enzymes or receptors. rsc.orgresearchgate.net This allows for the rapid screening of large virtual libraries to identify promising candidates for synthesis and biological testing. nih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, stability, and reactivity of molecules. researchgate.net These calculations are valuable for understanding reaction mechanisms and predicting photophysical properties relevant to material science applications.

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) of compounds are vital for the early-stage evaluation of drug-like molecules. rsc.orgrepec.org This helps to prioritize compounds with favorable pharmacokinetic profiles and reduce late-stage failures in drug development.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to build models that correlate the chemical structure of compounds with their biological activity, guiding the design of more potent molecules. scilit.com

Exploration of Undiscovered Molecular Targets and Mechanistic Insights

Pyrazole-pyridine hybrids have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netmdpi.com However, the full therapeutic potential of this structural class is likely yet to be realized. Future research will focus on identifying new molecular targets and elucidating the underlying mechanisms of action.

Promising avenues of investigation include:

Kinase Inhibition: Many pyrazole-containing compounds have shown potential as kinase inhibitors, which are crucial targets in cancer therapy. mdpi.commdpi.com Future work will involve screening 3-(3-Methoxy-1H-pyrazol-1-yl)pyridine derivatives against a broader panel of kinases to identify new anticancer agents.

Anti-inflammatory Pathways: Pyrazole-pyridazine hybrids have been designed as selective COX-2 inhibitors for anti-inflammatory applications. rsc.orgnih.gov Further studies could explore other targets within the inflammatory cascade, such as pro-inflammatory cytokines like TNF-α and various interleukins. rsc.orgnih.gov

Antimicrobial Targets: With the rise of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. scilit.combenthamdirect.com Research into pyrazole-pyridine hybrids could identify novel mechanisms to combat resistant pathogens.

Mechanistic Studies: A deeper understanding of how these compounds interact with their biological targets at a molecular level is crucial. researchgate.net This involves detailed biochemical and biophysical assays to clarify structure-activity relationships (SAR) and guide the rational design of next-generation therapeutics. nih.gov

| Therapeutic Area | Known Targets | Potential Future Targets |

| Oncology | EGFR, CDK, PIM-1 Kinase researchgate.netmdpi.com | Untargeted kinases, apoptosis regulators researchgate.netnih.gov |

| Inflammation | COX-2 rsc.orgnih.gov | Pro-inflammatory cytokines (TNF-α, IL-6), Prostaglandin E2 rsc.orgnih.gov |

| Infectious Diseases | FabH, DNA Gyrase researchgate.netresearchgate.net | Novel bacterial enzymes, fungal cell wall components |

| Antiviral | SARS-CoV-2 Mpro nih.gov | Other viral proteases and polymerases |

Expansion into New Material Science Applications and Technological Advancements

Beyond their biomedical potential, pyrazole-containing compounds possess unique photophysical properties that make them attractive for applications in material science. mdpi.com Their ability to form stable complexes with various metals opens up possibilities for creating functional materials with tunable characteristics. mdpi.comresearchgate.net

Future directions in this area may include:

Chemosensors: The conjugated π-system of pyrazole-pyridine derivatives can be engineered to interact with specific ions, leading to changes in their optical properties. mdpi.com This forms the basis for developing highly sensitive and selective chemosensors for environmental monitoring or diagnostic applications.

Organic Light-Emitting Diodes (OLEDs): Pyrazole-based ligands are used to create metal complexes that exhibit photoluminescence. researchgate.net By modifying the structure of the pyrazolylpyridine ligand, the emission color and efficiency of these complexes can be tuned, making them suitable for use in next-generation display and lighting technologies. researchgate.net

Catalysis: Pyrazole and its derivatives are excellent chelating agents for transition metals, which can be used in catalysis. mdpi.com Research into new pyrazole-pyridine ligands could lead to the development of more efficient and selective catalysts for important organic transformations.

Design of Next-Generation Pyrazole-Pyridine Hybrid Molecules for Specific Research Aims

The concept of molecular hybridization—combining two or more pharmacophores into a single molecule—is a powerful strategy for developing compounds with improved efficacy, better safety profiles, or novel mechanisms of action. rsc.orgnih.gov The pyrazole-pyridine scaffold is an ideal platform for this approach. researchgate.netnih.gov

Future design strategies will likely involve:

Hybridization with Other Heterocycles: Creating novel hybrids by linking the pyrazole-pyridine core with other biologically active heterocycles such as quinoline, pyrimidine (B1678525), or triazole. scilit.comnih.govacs.org This approach aims to create synergistic effects or multi-target drugs. For example, pyrazole-quinoline-pyridine hybrids have been investigated as potential antimicrobial and anticancer agents. researchgate.net

Target-Specific Design: Utilizing computational tools and a deep understanding of structure-activity relationships to rationally design hybrid molecules that are highly selective for a specific biological target. nih.govrepec.org This is crucial for minimizing off-target effects and improving the therapeutic index of drug candidates.

Bioisosteric Replacement: Systematically replacing parts of the molecule with other chemical groups (bioisosteres) that retain the desired biological activity but may improve other properties like solubility or metabolic stability. nih.gov This fine-tuning is essential for optimizing lead compounds.

By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for significant advancements in medicine, material science, and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.